molecular formula C11H16N2O2 B168481 Benzyl 2-(methylamino)ethylcarbamate CAS No. 180976-11-8

Benzyl 2-(methylamino)ethylcarbamate

Cat. No.: B168481
CAS No.: 180976-11-8
M. Wt: 208.26 g/mol
InChI Key: MJBYFHHGDZWPJP-UHFFFAOYSA-N
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Description

Benzyl 2-(methylamino)ethylcarbamate is a useful research compound. Its molecular formula is C11H16N2O2 and its molecular weight is 208.26 g/mol. The purity is usually 95%.
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Properties

CAS No.

180976-11-8

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

benzyl N-[2-(methylamino)ethyl]carbamate

InChI

InChI=1S/C11H16N2O2/c1-12-7-8-13-11(14)15-9-10-5-3-2-4-6-10/h2-6,12H,7-9H2,1H3,(H,13,14)

InChI Key

MJBYFHHGDZWPJP-UHFFFAOYSA-N

SMILES

CNCCNC(=O)OCC1=CC=CC=C1

Canonical SMILES

CNCCNC(=O)OCC1=CC=CC=C1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of N-methyl ethylene diamine (10 g, 135 mmol) in CHCL3 (100 mL) was added TFA (11.43 mL, 148.4 mmol) and the solution was stirred for several minutes. The reaction was then treated successively with 1-{[(benzyloxy)carbonyl]oxy}pyrrolidine-2,5-dione (Aldrich, 43.7 g, 175.3 mmol) and 18-crown-6 (71.3 g, 269.8 mmol). The reaction became slightly green. After stirring for 1 hour at room temperature, TLC (ninhydrin stain) showed no remaining starting amine. The reaction was transferred to a separatory funnel and washed with KOH solution. The aqueous layer was back-extracted several times. The organic layers were combined, dried over Na2SO4, filtered and concentrated to give 100 g of a yellow oil. The oil was dissolved in 300 ml CHCl3 and half of this volume was chromatographed on silica (150 mm×7 inches, 1 Kg silica gel, packed in CHCl3) eluting with CHCl3 saturated NH3. The pure fractions were collected and the remaining half of the crude chromatographed in the same way. Product fractions contaminated with some bis-CBZ protected material were dissolved in CHCl3 and washed with acid water. The aqueous was then basified and extracted with CHCl3. The organic layer was dried over Na2SO4, filtered and concentrated with the other pure fractions to give the product as a clear, colorless oil.
Quantity
10 g
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reactant
Reaction Step One
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Quantity
11.43 mL
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reactant
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43.7 g
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reactant
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71.3 g
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reactant
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reactant
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[Compound]
Name
amine
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0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

N-Methylethylenediamine (2.0 g) was dissolved in dioxane (20 ml), the solution was added with N-carbobenzoxysuccinimide (8.07 g), and the mixture was stirred at room temperature for 4 days. The reaction mixture was added with distilled water and chloroform, the layers were separated, and the organic layer was dried over anhydrous magnesium sulfate, and filtered. The filtrate was concentrated under reduced pressure, and the resulting residue was purified by silica gel column chromatography (hexane:ethyl acetate=3:1 to 2:1), and then purified again by silica gel column chromatography (chloroform:methanol:28% aqueous ammonia=30:1:0.1) to obtain the title compound (243 mg).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
8.07 g
Type
reactant
Reaction Step Two
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Quantity
0 (± 1) mol
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0 (± 1) mol
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